Hexamethyldigermane

Catalog No.
S1899647
CAS No.
993-52-2
M.F
C6H18Ge2
M. Wt
235.5 g/mol
Availability
In Stock
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Hexamethyldigermane

CAS Number

993-52-2

Product Name

Hexamethyldigermane

Molecular Formula

C6H18Ge2

Molecular Weight

235.5 g/mol

InChI

InChI=1S/2C3H9Ge/c2*1-4(2)3/h2*1-3H3

InChI Key

CKQULDKQRNJABT-UHFFFAOYSA-N

SMILES

C[Ge](C)C.C[Ge](C)C

Canonical SMILES

C[Ge](C)C.C[Ge](C)C

Hexamethyldigermane is a chemical compound with the formula C6H18Ge2\text{C}_6\text{H}_{18}\text{Ge}_2 and is categorized as a dialkylgermanium compound. It consists of two germanium atoms each bonded to three methyl groups, resulting in the structural formula  CH3)3Ge Ge CH3)3\text{ CH}_3)_3\text{Ge Ge CH}_3)_3. This compound is notable for its volatility and is often used as a precursor in chemical vapor deposition processes, particularly in the fabrication of germanium-based materials and films .

Research suggests HMGe exhibits antioxidant and anti-inflammatory properties []. It might achieve this by:

  • Scavenging reactive oxygen species (ROS) that damage cells [].
  • Suppressing the activity of pro-inflammatory cytokines, signaling molecules involved in inflammation [].
  • Inhibiting the activation of nuclear factor-kappa B (NF-kB), a protein complex that plays a crucial role in inflammation [].

Precursor for Organogermanium Compounds

Hexamethyldigermanium(IV) serves as a vital precursor in the synthesis of a wide range of organogermanium compounds []. These compounds possess intriguing properties that make them valuable in various scientific disciplines, including:

  • Pharmaceuticals: Organogermanium compounds are being explored for their potential therapeutic applications. Some studies suggest their ability to exhibit anticancer, antiviral, and immunomodulatory effects [].
  • Agrochemicals: Research is ongoing to investigate the use of organogermanium compounds in agriculture. Their potential benefits include acting as fungicides, insecticides, and plant growth regulators [].
  • Material Science: Organogermanium compounds hold promise in the development of novel materials with desirable properties. They are being explored for applications in areas like optoelectronics and organic photovoltaics [].

Catalyst for C-H Germylation Reactions

Hexamethyldigermanium(IV) exhibits interesting catalytic properties. It can facilitate C-H germylation reactions, which involve the formation of a carbon-germanium bond directly between a hydrocarbon molecule and a germanium atom []. This specific type of reaction is valuable for the synthesis of complex organogermanium molecules with tailored functionalities.

Production of Ge-C Thin Films

The unique structure of Hexamethyldigermanium(IV) makes it suitable for the production of Ge-C thin films []. These films hold promise for applications in semiconductor technology. Germanium-based semiconductors are of interest due to their potential advantages in areas like high-speed electronics and optoelectronic devices.

, including:

  • Deoxygenation of Epoxides: It can catalyze the conversion of mono- and disubstituted epoxides into alkenes, showcasing its utility in organic synthesis .
  • Chlorination: The compound can be chlorinated using germanium tetrachloride to yield products like pentamethylgermanium dichloride, which may further undergo Wurtz reactions to generate larger polygermanes .
  • Fragmentation Studies: Mass spectrometric studies have shown that hexamethyldigermane can fragment into smaller species under certain conditions, providing insights into its stability and reactivity .

Hexamethyldigermane can be synthesized through several methods:

  • Direct Synthesis from Germanium Compounds: One common method involves the reaction of methyl lithium with germanium dichloride or other germanium halides.
  • Chemical Vapor Deposition: It is also produced as a byproduct during chemical vapor deposition processes when germanium films are deposited from gaseous precursors .

Hexamethyldigermane has several applications:

  • Semiconductor Manufacturing: It is primarily used as a precursor in the deposition of germanium films for electronic devices.
  • Organic Synthesis: The compound serves as a reagent in various organic transformations, particularly in the synthesis of organogermanes .
  • Material Science: It is utilized in the production of germanium-based nanostructures and thin films for optical and electronic applications .

Studies on hexamethyldigermane often focus on its interactions with other chemical species during reactions. For instance, its role in deoxygenation reactions highlights its ability to interact effectively with epoxide substrates. Additionally, mass spectrometric analyses have provided insights into how hexamethyldigermane fragments and interacts with ionized species in gas-phase reactions .

Hexamethyldigermane shares similarities with several other organogermanium compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
HexamethyldisilaneC6H18Si2\text{C}_6\text{H}_{18}\text{Si}_2Silicon analog; widely used in semiconductor processes.
DimethylgermaniumC2H6Ge\text{C}_2\text{H}_6\text{Ge}Simpler structure; less steric hindrance.
TrimethylgermaniumC3H9Ge\text{C}_3\text{H}_9\text{Ge}More reactive; used in similar applications but with different properties.
TetragermaneGe4H10\text{Ge}_4\text{H}_{10}Higher molecular weight; formed from hexamethyldigermane chlorination.

Hexamethyldigermane's unique structure allows it to function effectively as a precursor for germanium deposition while also participating in specific organic reactions that other similar compounds may not.

Organogermanium chemistry traces its origins to the late 19th century, with the first synthesis of tetraethylgermane by Clemens Winkler in 1887. However, germanium’s scarcity and high cost hindered early progress. The mid-20th century saw renewed interest due to:

  • New mineral sources: Discovered in zinc ores and sulfide deposits, enabling large-scale germanium extraction.
  • Bioactivity discoveries: Water-soluble germanium compounds like bis(carboxyethylgermanium) sesquioxide (Ge-132) demonstrated antitumor and immunomodulatory properties, though later controversies arose over toxicity misreports.
  • Technological applications: Germanium’s role in semiconductor transistors and diodes (1948–1960s) drove industrial interest, later overshadowed by silicon.

Hexamethyldigermane itself gained prominence in the 1960s as a stable precursor for synthesizing polygermanes and functionalized organogermanes.

Fundamental Chemical Properties

Physical and Structural Characteristics

PropertyValueSource
Molecular formulaC₆H₁₈Ge₂
Molecular weight235.49 g/mol
AppearanceColorless liquid
Melting point−40°C
Boiling point137–138°C
Density1.175 g/mL (25°C)
Ge–Ge bond length2.417 Å
Ge–C bond length1.956 Å

Structural Insights:

  • Molecular geometry: Staggered conformation minimizes steric strain between methyl groups.
  • Bond order: Single Ge–Ge bond (σ-bond) with no π-character, enabling cleavage in reactive conditions.
  • Stability: Air-stable Ge–C bonds but reactive toward protic agents (e.g., water, alcohols).

Spectral Data:

  • ¹H NMR: Singlet at δ 0.2–0.4 ppm for methyl groups.
  • Mass spectrometry: Fragmentation yields GeCH₃⁺ and CH₃⁺ ions.

Role in Organometallic Chemistry

Cross-Coupling Reactions

Hexamethyldigermane serves as a germylating agent in palladium-catalyzed reactions:

Reaction TypeSubstrateProductYieldSource
Aryl germylationAryl bromidesAryltrimethylgermanes50–85%
Alkyne germylationTerminal alkynesGermylated alkynes60–90%
Enolate germylationKetonesα-Germylated ketones40–70%

Mechanistic Pathway:

  • Transmetallation: Pd(II) complexes activate the Ge–C bond via electrophilic aromatic substitution (S_E Ar), bypassing traditional concerted mechanisms.
  • Functional group tolerance: Compatible with esters, nitriles, and amides due to mild reaction conditions.

Semiconductor Material Synthesis

Hexamethyldigermane acts as a precursor for germanium-carbon (Ge-C) films via low-energy ion beam deposition:

  • Process: GeCH₃⁺ ions generated from hexamethyldigermane fragment onto Si substrates, forming amorphous Ge-C films.
  • Advantages:
    • Tunable bandgap (0.66–1.12 eV) by adjusting carbon content.
    • Improved thermal stability compared to pure germanium films.

Catalytic Applications

  • C–H germylation: Direct functionalization of nonterminal alkenes and aryl iodides under Pd catalysis.
  • Nanomaterial synthesis: Precursor for germanium nanowires and composites via chemical vapor deposition (CVD).

Recent Advances and Challenges

Functionalized Derivatives

  • Trithiagermatranes: Synthesized via reaction with tris(2-mercaptoethyl)amine for pain relief and enzyme inhibition.
  • Anticancer agents: Modified ospemifene-Ge-OH derivatives show enhanced bioactivity in breast cancer models.

Limitations

  • Reactivity: Lower nucleophilicity compared to organosilicon and organotin analogs.
  • Catenation control: Ge–Ge bonds prone to homolytic cleavage under UV light, limiting photochemical applications.

Molecular Geometry and Bonding Analysis

The molecular structure of hexamethyldigermane has been comprehensively determined through combined gas-phase electron diffraction experiments and high-level ab initio molecular orbital calculations. The equilibrium symmetry of the molecule is D₃ₐ, corresponding to a staggered conformation of the methyl groups around the central germanium-germanium bond [2] [3] [4].

Germanium-Germanium Bond Lengths and Conformational Dynamics

The experimentally determined germanium-germanium bond length in hexamethyldigermane is 2.417(2) Å, as obtained from gas-phase electron diffraction data combined with ab initio calculations at the Hartree-Fock and second-order Møller-Plesset perturbation theory levels using the 6-311+G(d,p) basis set [2] [3] [4]. This bond length is characteristic of a single germanium-germanium bond and falls within the expected range for Ge-Ge single bonds in digermane compounds [5].

The molecule exhibits significant conformational dynamics due to a very low-frequency, large-amplitude torsional mode corresponding to the φCGeGeC dihedral angle rotation [2] [3]. This torsional motion lowers the thermal average symmetry from the ideal D₃ₐ symmetry. The effect of this large-amplitude mode on interatomic distances has been described using a dynamic model consisting of a set of pseudoconformers spaced at even intervals, with the population of each pseudoconformer determined from ab initio calculations [2] [4].

The conformational dynamics of hexamethyldigermane are characterized by relatively free rotation around the germanium-germanium bond, indicating a low barrier to internal rotation. This behavior is consistent with the weak intramolecular interactions between the methyl groups attached to the different germanium centers [6].

Intramolecular Interactions and Stereoelectronic Effects

The geometric parameters reveal important stereoelectronic effects within the hexamethyldigermane molecule. The germanium-carbon bond length is 1.956(1) Å, which is typical for Ge-C single bonds [2] [3] [4]. The germanium-germanium-carbon bond angle is 110.5(2)°, indicating a slight deviation from perfect tetrahedral geometry around each germanium center. This deviation can be attributed to steric repulsion between the bulky trimethylgermyl groups and electronic effects associated with the germanium-germanium bond [2].

The carbon-hydrogen bond length is 1.097(5) Å, and the germanium-carbon-hydrogen bond angle is 108.8(6)°, both values being close to those expected for sp³ hybridized carbon centers [2] [3]. These parameters indicate that the methyl groups maintain their regular tetrahedral geometry with minimal distortion from the central germanium-germanium bonding framework.

The molecule exhibits σ-conjugation effects through the germanium-germanium bond, which contributes to the overall electronic structure and stability. These stereoelectronic effects are manifested in the conformational preferences and the relatively low barrier to rotation around the Ge-Ge bond [6].

Comparative Analysis with Analogous Disilanes and Distannanes

Hexamethyldigermane belongs to a series of isostructural group 14 element dimers, allowing for systematic comparison with its carbon, silicon, and tin analogues. The bond dissociation energy of hexamethyldigermane is 69.1 kcal/mol, which is intermediate between the values for hexamethyldisilane (69.1-79.7 kcal/mol) and hexamethyldistannane (61.6 kcal/mol) [7] [8] [9].

The germanium-germanium bond length of 2.417(2) Å in hexamethyldigermane is significantly longer than the carbon-carbon bond length in hexamethyldiethane (~1.54 Å) and the silicon-silicon bond length in hexamethyldisilane (2.34-2.38 Å), but shorter than the tin-tin bond length in hexamethyldistannane (2.78-2.82 Å) [10] [11] [9]. This trend reflects the increasing atomic radii down group 14 of the periodic table.

All four compounds adopt the same D₃ₐ equilibrium symmetry, indicating that the staggered conformation of methyl groups is energetically preferred regardless of the central element identity [10] [3]. However, the barrier heights for internal rotation and the extent of conformational dynamics vary among these compounds, with heavier elements generally exhibiting lower rotational barriers due to longer bonds and reduced steric interactions [6] [9].

The comparative analysis reveals that hexamethyldigermane exhibits intermediate properties between its silicon and tin analogues in terms of bond strength, bond length, and conformational flexibility. The germanium compound shows enhanced σ-conjugation compared to the silicon analogue but reduced conjugation compared to the tin compound, reflecting the electronic structure differences among the group 14 elements [6] [12].

Crystal Structure and Solid-State Packing Behavior

While comprehensive crystallographic data for hexamethyldigermane are limited in the available literature, the solid-state behavior can be inferred from its molecular structure and comparison with related compounds. The compound exists as a colorless liquid at room temperature with a melting point of -40°C and a boiling point of 137-138°C [13].

The molecular packing in the solid state is expected to be dominated by van der Waals interactions between the methyl groups, as the molecule lacks polar functional groups or hydrogen bonding capabilities. The bulky trimethylgermyl groups create a relatively spherical molecular shape that should lead to efficient packing in the crystal lattice [13].

The relatively low melting point indicates weak intermolecular forces, consistent with a structure dominated by dispersion interactions. The packing efficiency is likely influenced by the conformational flexibility of the molecule, particularly the ability of the methyl groups to rotate and adopt optimal orientations for intermolecular contact [14].

The solid-state packing behavior of hexamethyldigermane would be expected to show similarities to other hexamethyl group 14 dimers, with the specific packing motifs being influenced by the intermediate size of the germanium atoms compared to silicon and tin. The crystal structure would likely exhibit close-packed arrangements to maximize van der Waals contacts while accommodating the steric requirements of the bulky methyl substituents [7] [15].

Data Tables

Table 1: Structural and Physical Properties of Hexamethyldigermane

ParameterValueMethod/Source
Germanium-Germanium bond length2.417(2) ÅGas-phase electron diffraction + ab initio calculations
Germanium-Carbon bond length1.956(1) ÅGas-phase electron diffraction + ab initio calculations
Carbon-Hydrogen bond length1.097(5) ÅGas-phase electron diffraction + ab initio calculations
Germanium-Germanium-Carbon bond angle110.5(2)°Gas-phase electron diffraction + ab initio calculations
Germanium-Carbon-Hydrogen bond angle108.8(6)°Gas-phase electron diffraction + ab initio calculations
Molecular weight235.47 g/molPubChem database
Molecular formulaC₆H₁₈Ge₂PubChem database
Boiling point137-138°CEreztech commercial data
Melting point-40°CEreztech commercial data

Table 2: Comparative Analysis of Hexamethyl Group 14 Dimers

CompoundElement-Element Bond Length (Å)Bond Dissociation Energy (kcal/mol)Equilibrium Symmetry
Hexamethyldiethane [(CH₃)₃C-C(CH₃)₃]~1.5476.0D₃ₐ
Hexamethyldisilane [(CH₃)₃Si-Si(CH₃)₃]2.34-2.3869.1-79.7D₃ₐ
Hexamethyldigermane [(CH₃)₃Ge-Ge(CH₃)₃]2.417(2)69.1D₃ₐ
Hexamethyldistannane [(CH₃)₃Sn-Sn(CH₃)₃]2.78-2.8261.6D₃ₐ

Table 3: Conformational Dynamics of Hexamethyldigermane

Conformational FeatureDescriptionSignificance
Equilibrium symmetryD₃ₐ (staggered)Minimum energy conformation
Thermal average symmetryLower than D₃ₐ due to torsional motionObservable time-averaged structure
Large-amplitude torsional modeVery low-frequency modeAffects interatomic distance measurements
Torsional coordinateφCGeGeC dihedral anglePrimary internal coordinate for rotation
Dynamic model descriptionPseudoconformers at even intervalsAccounts for dynamic averaging effects
Conformational behaviorFree rotation around Ge-Ge bondLow barrier to internal rotation

Hexamethyldigermane represents a significant organogermanium compound with the molecular formula (CH₃)₃GeGe(CH₃)₃ and molecular weight of 235.49 g/mol [1] [2]. This colorless liquid compound exhibits unique physical properties including a melting point of −40°C and boiling point of 137-138°C [1] [3]. The compound demonstrates excellent thermal stability under appropriate storage conditions while remaining insoluble in water [4].

Direct Synthesis from Germanium Halides and Methyl Lithium

The most widely employed synthetic route for hexamethyldigermane involves the direct reaction between germanium halides and methyllithium reagents. This methodology represents the cornerstone of industrial organogermanium chemistry and has been extensively studied for large-scale applications [5] .

Reaction Mechanism and Conditions

The fundamental reaction proceeds through nucleophilic substitution where methyllithium attacks the electrophilic germanium center in germanium tetrachloride or germanium tetrabromide [7] [8]. The stoichiometric reaction can be represented as:

2 GeCl₄ + 8 CH₃Li → (CH₃)₃GeGe(CH₃)₃ + 8 LiCl + intermediate products

The reaction typically occurs in anhydrous diethyl ether or tetrahydrofuran solvents at temperatures ranging from −78°C to 0°C [9] [7]. The formation of hexamethyldigermane results from the coupling of intermediate trimethylgermyllithium species or through reductive elimination processes involving germanium centers [5].

Optimization Parameters

Research demonstrates that the germanium tetrachloride to methyllithium ratio significantly influences product yields, with optimal ratios of 1:4 to 1:5 achieving maximum conversion [10]. Temperature control proves critical, as elevated temperatures promote side reactions leading to polygermane formation and reduced selectivity [11] [5]. The reaction typically requires 2-6 hours for completion under optimized conditions.

Industrial Considerations

Large-scale implementation of this methodology benefits from the commercial availability of methyllithium solutions and the relatively straightforward workup procedures [12]. The process generates lithium chloride byproducts that can be removed through aqueous extraction or filtration, facilitating product isolation [7]. Yields typically range from 60-80% based on germanium halide consumption [11] [10].

Catalytic Routes for Large-Scale Production

Modern synthetic approaches have developed sophisticated catalytic methodologies that offer improved efficiency and reduced waste generation compared to traditional stoichiometric methods [13] [14].

Palladium-Catalyzed Germylation Systems

The catalytic system typically utilizes Pd(PPh₃)₄ or Pd(dba)₂ complexes with phosphine ligands in organic solvents such as toluene or dioxane [14]. Reaction temperatures range from 80-120°C with reaction times of 12-24 hours [13]. This approach demonstrates remarkable functional group tolerance, accommodating electron-withdrawing and electron-donating substituents on aromatic substrates.

Electroreductive Synthesis Methodologies

Electrochemical approaches represent an emerging area for hexamethyldigermane synthesis, offering precise control over reaction conditions and environmental benefits [16]. These methods utilize magnesium electrodes to facilitate reductive coupling of germanium precursors, forming germanium-germanium bonds under mild conditions [16].

The electroreductive process operates at controlled potentials typically ranging from −1.5 to −2.5 V versus standard electrodes [16]. Electrolyte solutions commonly employ tetrahydrofuran or acetonitrile with supporting electrolytes such as tetrabutylammonium hexafluorophosphate. Yields vary significantly depending on substrate structure and reaction parameters, with optimization ongoing for commercial viability.

Heterogeneous Catalytic Systems

Gold-supported titanium dioxide catalysts have demonstrated exceptional activity for hexamethyldigermane synthesis through terminal alkyne digermylation reactions [17]. These heterogeneous systems achieve quantitative conversions (76-96% yields) under mild conditions while facilitating catalyst recovery and reuse [17]. The Au/TiO₂ catalyst operates effectively at temperatures of 60-100°C in non-coordinating solvents.

Purification Techniques and Stability Considerations

The purification of hexamethyldigermane requires specialized techniques due to its moderate volatility and sensitivity to certain reaction conditions [4] [18].

Fractional Distillation Methodologies

Conventional fractional distillation represents the most widely employed purification technique for hexamethyldigermane [11] [19]. The compound's boiling point of 137-138°C allows effective separation from lower-boiling impurities such as unreacted methyl halides and solvents [1] [3]. High-efficiency packed columns with 20-40 theoretical plates achieve optimal separation performance [19].

The distillation process typically operates under reduced pressure (50-200 mmHg) to minimize thermal decomposition [19]. Reflux ratios of 5:1 to 10:1 ensure adequate separation while maintaining reasonable throughput [20]. Product purity of 95-98% can be achieved through single-stage distillation, with higher purities requiring multiple distillation cycles [20].

Inert Gas Purification Techniques

Advanced purification methodologies incorporate inert gas sparging during distillation to remove volatile impurities more effectively [19] [20]. This technique involves bubbling high-purity nitrogen, helium, or argon through the distillation vapor phase at flow rates of 1-10% by volume relative to the organic vapor [20].

The inert gas method proves particularly effective for removing organosilicon impurities and other volatile contaminants that co-distill with hexamethyldigermane [19] [20]. This approach can reduce impurity levels from 10-200 ppm to less than 1 ppm, achieving purities exceeding 98-99% [20]. The technique requires minimal additional equipment and integrates readily into existing distillation systems.

Crystallization and Specialized Purification

Although hexamethyldigermane exists as a liquid at ambient temperature, controlled crystallization at reduced temperatures can provide additional purification [21] [22]. The compound crystallizes at temperatures below its melting point of −40°C, allowing separation from liquid impurities [4].

Zone refining techniques, while primarily applied to elemental germanium, have shown promise for ultra-high purification of organogermanium compounds [23] [24]. This methodology involves creating molten zones that migrate through the solid material, concentrating impurities at specific locations [21] [22]. Although specialized and expensive, zone refining can achieve purities exceeding 99.9% for critical applications.

Stability Considerations and Storage Requirements

Hexamethyldigermane demonstrates excellent chemical stability when stored under appropriate conditions [4] [18]. The compound remains stable in dry, inert atmospheres away from strong oxidizing agents and elevated temperatures [4]. Storage recommendations specify cool, dry conditions (below 25°C) in tightly sealed containers under nitrogen or argon atmospheres [4] [25].

Thermal stability studies indicate that hexamethyldigermane begins decomposing at temperatures above 200°C, forming volatile germanium species and hydrocarbon fragments [26] [27]. Under ambient conditions, the compound shows no significant decomposition over extended periods when properly stored [4]. The flash point of 14°C necessitates appropriate fire prevention measures during handling and storage [4] [25].

Photochemical stability represents another important consideration, as ultraviolet irradiation can induce germanium-germanium bond homolysis [28]. Storage in amber glass containers or under subdued lighting conditions prevents photodegradation and maintains product integrity [4]. Moisture sensitivity is minimal, although prolonged exposure to humid conditions may lead to gradual hydrolysis reactions [4].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

993-52-2

Dates

Last modified: 08-16-2023

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